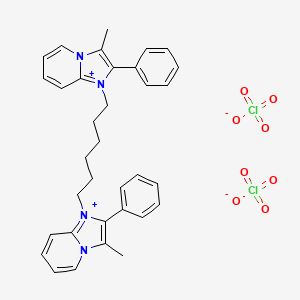
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a hexamethylene bridge connecting two phenyl groups. The diperchlorate indicates the presence of two perchlorate anions, which are often used to stabilize the compound in its ionic form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexamethylene Bridge: This step involves the reaction of the imidazo[1,2-a]pyridine core with a hexamethylene dihalide in the presence of a base to form the hexamethylene bridge.
Attachment of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Formation of the Diperchlorate Salt: The final step involves the reaction of the compound with perchloric acid to form the diperchlorate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1H-Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the hexamethylene bridge and phenyl groups.
Hexamethylene Tetramine: Contains a hexamethylene bridge but lacks the imidazo[1,2-a]pyridine core and phenyl groups.
Phenyl Imidazole: Contains phenyl groups and an imidazole core but lacks the hexamethylene bridge.
Uniqueness: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is unique due to its combination of the imidazo[1,2-a]pyridine core, hexamethylene bridge, and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93835-39-3 |
|---|---|
Fórmula molecular |
C34H36Cl2N4O8 |
Peso molecular |
699.6 g/mol |
Nombre IUPAC |
3-methyl-1-[6-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C34H36N4.2ClHO4/c1-27-33(29-17-7-5-8-18-29)37(31-21-11-15-23-35(27)31)25-13-3-4-14-26-38-32-22-12-16-24-36(32)28(2)34(38)30-19-9-6-10-20-30;2*2-1(3,4)5/h5-12,15-24H,3-4,13-14,25-26H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
HQPHTSYKLJLYCT-UHFFFAOYSA-L |
SMILES canónico |
CC1=C([N+](=C2N1C=CC=C2)CCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



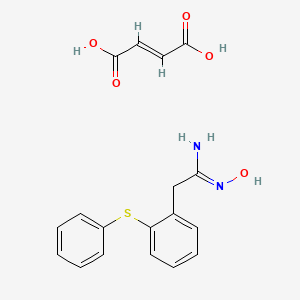
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
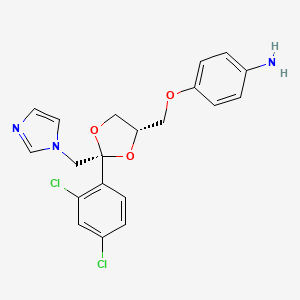
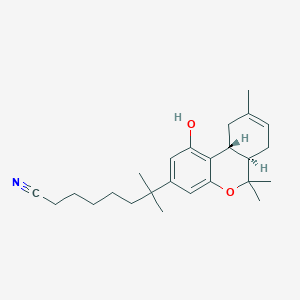


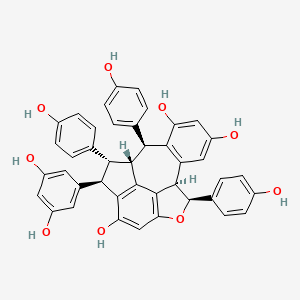

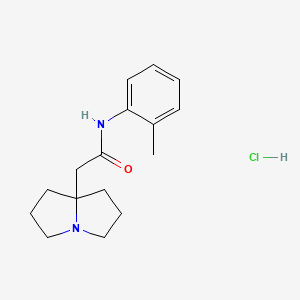
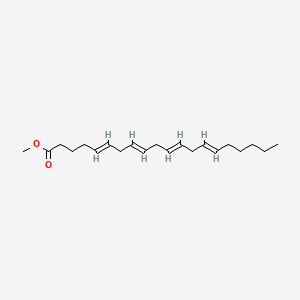
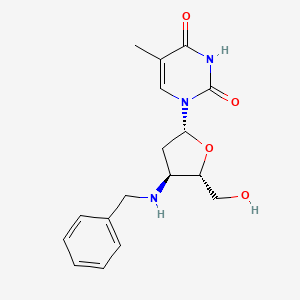
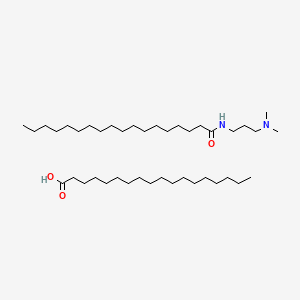
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
